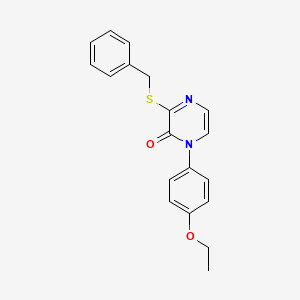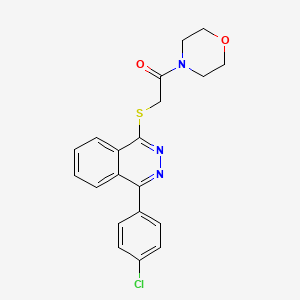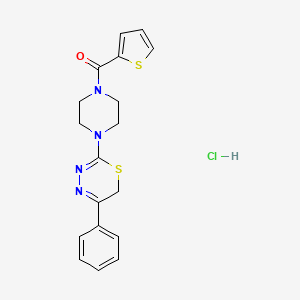
Chlorhydrate de (4-(5-phényl-6H-1,3,4-thiadiazin-2-yl)pipérazin-1-yl)(thiophène-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride: . This compound features a thiadiazine ring system, a piperazine moiety, and a thiophene group, making it a versatile molecule for further chemical modifications and applications.
Applications De Recherche Scientifique
This compound has shown promise in various scientific research applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives have been studied for their biological activities, such as antimicrobial and anticancer properties.
Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: : It is used in the production of advanced materials and as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazine ring. One common approach is to react a phenylhydrazine derivative with carbon disulfide and potassium hydroxide to form the thiadiazine core. Subsequent reactions with piperazine and thiophen-2-carbonyl chloride under controlled conditions yield the final product.
Industrial Production Methods
On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the thiadiazine ring or the piperazine moiety.
Substitution: : The phenyl group on the thiadiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Electrophiles like bromine or nitric acid are used for substitution reactions.
Major Products Formed
Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: : Reduced thiadiazine or piperazine derivatives.
Substitution: : Brominated or nitro-substituted phenyl derivatives.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, derivatives of this compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
This compound is unique due to its combination of thiadiazine, piperazine, and thiophene groups. Similar compounds include:
Thiophene derivatives: : These compounds share the thiophene ring but may lack the thiadiazine or piperazine moieties.
Piperazine derivatives: : These compounds contain the piperazine ring but may have different substituents or core structures.
Thiadiazine derivatives: : These compounds feature the thiadiazine ring but may have different aromatic groups or functional moieties.
Propriétés
IUPAC Name |
[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2.ClH/c23-17(16-7-4-12-24-16)21-8-10-22(11-9-21)18-20-19-15(13-25-18)14-5-2-1-3-6-14;/h1-7,12H,8-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIYVBIGFIUTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
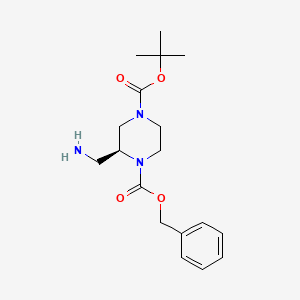
![2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2468762.png)
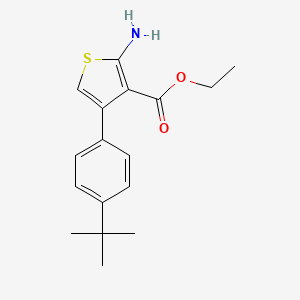
![2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide](/img/structure/B2468764.png)

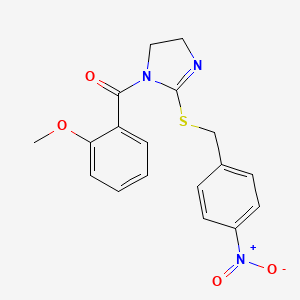
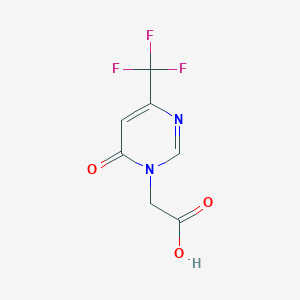
![8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide](/img/structure/B2468768.png)
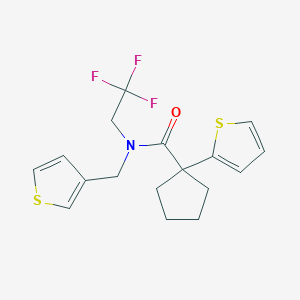
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)
![6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)
![N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2468776.png)
